Structural Uniqueness vs. Piperidine-Linked Imidazole Analogs: Absence of a Methylene Spacer
CAS 2059937-18-5 differs fundamentally from the best-characterized imidazole-containing mGluR₂ PAM series. In the 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine series (lead compound (+)-17e, J. Med. Chem. 2011), the imidazole ring is connected to the saturated heterocycle via a methylene (–CH₂–) linker at the imidazole C-2 position, and the saturated ring is a piperidine with a phenyl substituent at C-4 [1]. In contrast, CAS 2059937-18-5 employs a direct C–C bond (no methylene spacer) between the imidazole C-2 and the azetidine C-2, eliminating one rotational degree of freedom compared to the methylene-linked series . This structural distinction has potential consequences for molecular recognition: the direct C–C linkage restricts the relative spatial orientation of the imidazole and azetidine rings, while the gem-dimethyl groups at azetidine C-3 introduce steric bulk adjacent to the junction point, potentially influencing binding pocket complementarity in ways not achievable with the more flexible methylene-linked piperidine scaffold.
| Evidence Dimension | Linker type between imidazole and saturated heterocycle |
|---|---|
| Target Compound Data | Direct C–C bond; imidazole C-2 linked to azetidine C-2; gem-dimethyl at azetidine C-3 |
| Comparator Or Baseline | 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines: –CH₂– (methylene) linker; piperidine ring with phenyl at C-4; no gem-dimethyl adjacent to the junction (representative lead: (+)-17e, in vivo active in psychosis models) |
| Quantified Difference | 0 vs. 1 methylene spacer; azetidine vs. piperidine ring size; steric bulk (gem-dimethyl) present vs. absent |
| Conditions | Structural comparison derived from published SMILES (target) and J. Med. Chem. 2011, 54, 1724–1739 [1] |
Why This Matters
For medicinal chemistry programs exploring mGluR₂ or related CNS targets, the absence of a methylene spacer and the presence of a constrained azetidine ring in CAS 2059937-18-5 offers a distinct conformational profile that may translate into differentiated selectivity or pharmacokinetic behavior—though direct pharmacological data for this specific compound are not publicly available.
- [1] Zhang L et al. J Med Chem. 2011;54(6):1724-39. DOI: 10.1021/jm101414h. Representative lead (+)-17e: dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice. View Source
